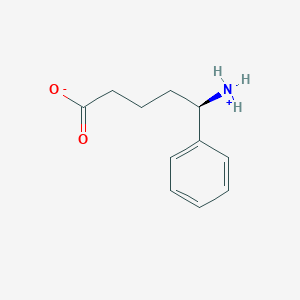

(5R)-5-azaniumyl-5-phenylpentanoate

Description

(5R)-5-Azaniumyl-5-phenylpentanoate is a chiral organic compound characterized by a pentanoate backbone with a phenyl group and an azaniumyl (NH₃⁺) group at the 5-position. Its molecular formula is C₁₁H₁₄NO₂, with a molecular weight of 192.24 g/mol. The compound’s R-configuration at the 5-carbon introduces stereochemical specificity, which may influence its biological activity, solubility, and interactions with enzymes or receptors.

Properties

IUPAC Name |

(5R)-5-azaniumyl-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNFPTDVGIVNDW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-Hydroxy-4-Amino-5-Phenylpentanoic Acid

Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol Key Features:

- Contains hydroxyl (-OH) and amino (-NH₂) groups at the 3- and 4-positions, respectively.

- Two chiral centers (3S,4S) compared to the single chiral center (5R) in the target compound.

Structural Implications: The additional hydroxyl and amino groups enhance hydrogen-bonding capacity, which may improve binding affinity to biological targets but reduce lipid solubility compared to the target compound. The carboxylate group in both compounds suggests ionic interactions in aqueous environments .

5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26)

Molecular Formula : C₁₆H₁₇N₃O₃S

Molecular Weight : 331.39 g/mol

Key Features :

- Incorporates a thiazole ring and phenylacetamido group.

- Synthesized via esterification and amidation steps, as evidenced by ¹H NMR data (δ 1.50–1.56 ppm for methylene protons) .

Pharmacological Relevance: The thiazole moiety is associated with antimicrobial and anti-inflammatory activities.

Ethyl 5-(1-Methyl-5-Nitro-Benzimidazol-2-yl)pentanoate

Molecular Formula : C₁₅H₁₉N₃O₄

Molecular Weight : 329.33 g/mol

Key Features :

- Contains a benzimidazole ring with a nitro (-NO₂) group and ester (-COOEt) functionality.

- Used as a high-purity reference material in pharmaceutical development .

Functional Comparison :

The nitro group enhances electrophilicity, enabling reactivity in nucleophilic substitution reactions. The ester group offers metabolic stability but requires hydrolysis for bioactivation, unlike the target compound’s inherently ionizable carboxylate.

5-Methyl-5-Phenylhydantoin

Molecular Formula : C₁₀H₁₀N₂O₂

Molecular Weight : 190.19 g/mol

Key Features :

- A hydantoin derivative with a five-membered ring structure.

- Utilized in research reagents and testing, with a melting point of 199–201°C .

Application Contrast :

The cyclic structure of hydantoin provides rigidity, favoring enzyme inhibition (e.g., anticonvulsant activity). However, the lack of a carboxylate or azaniumyl group limits its utility in charged biological environments.

Data Table: Comparative Analysis of Key Attributes

Research Findings and Implications

- Stereochemical Impact: The target compound’s single chiral center (5R) simplifies synthetic optimization compared to the two chiral centers in 3-hydroxy-4-amino-5-phenylpentanoic acid .

- Solubility and Bioavailability : The azaniumyl and carboxylate groups in the target compound enhance hydrophilicity, contrasting with the lipophilic benzimidazole and thiazole derivatives .

- Synthetic Complexity : Asymmetric synthesis is critical for the target compound, whereas thiazole and benzimidazole derivatives rely on heterocyclic ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.